Home > Products > Screening Compounds P19310 > Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl-
Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- - 86408-27-7

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl-

Catalog Number: EVT-3195000
CAS Number: 86408-27-7
Molecular Formula: C27H36N2O2S
Molecular Weight: 452.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- is a compound that belongs to the class of sulfonamides, characterized by the presence of a benzenesulfonamide group attached to a dodecyl chain and an 8-quinolinyl moiety. This compound is of interest due to its potential biological activities and applications in pharmaceutical chemistry.

Source

The compound can be synthesized through various chemical reactions involving benzenesulfonamide derivatives and quinoline-based structures. Research into its synthesis and applications has been documented in scientific literature, particularly in studies focusing on the biological activity of sulfonamide derivatives.

Classification

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- can be classified as:

  • Chemical Class: Sulfonamides
  • Functional Groups: Sulfonamide group, alkyl chain (dodecyl), heterocyclic aromatic compound (quinoline)
Synthesis Analysis

Methods

The synthesis of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- typically involves the following steps:

  1. Preparation of the Dodecyl Chain: The dodecyl chain can be synthesized from long-chain alcohols or fatty acids through various methods such as alkylation or esterification.
  2. Formation of the Benzenesulfonamide: This can be achieved by reacting an amine with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide bond.
  3. Coupling with Quinoline: The final step involves coupling the synthesized benzenesulfonamide with an appropriate quinoline derivative. This may require specific conditions such as heat and solvent choice (e.g., dimethylformamide) to facilitate the reaction.

Technical Details

The synthesis may involve techniques such as:

  • Refluxing: To drive reactions that require prolonged heating.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Analysis: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Molecular Structure Analysis

Structure

The molecular structure of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- includes:

  • A benzenesulfonamide core which contributes to its biological activity.
  • A dodecyl group, providing hydrophobic characteristics that can influence its solubility and interaction with biological membranes.
  • An 8-quinolinyl moiety, which may enhance its pharmacological properties.

Data

The molecular formula is typically represented as C19H26N2O2SC_{19}H_{26}N_{2}O_{2}S. The molecular weight can be calculated based on the constituent atoms.

Chemical Reactions Analysis

Reactions

Benzenesulfonamide derivatives often undergo several types of chemical reactions:

  1. Nucleophilic Substitution: Involving the sulfonamide nitrogen, which can react with electrophiles.
  2. Acid-base Reactions: Due to the acidic hydrogen on the sulfonamide group, it can participate in proton transfer reactions.
  3. Coupling Reactions: As mentioned in the synthesis section, coupling with quinoline derivatives is a key reaction pathway.

Technical Details

Reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) to ensure completion before proceeding to purification steps.

Mechanism of Action

Process

The mechanism of action for benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- may involve:

  1. Inhibition of Enzymatic Activity: Sulfonamides are known to inhibit bacterial dihydropteroate synthase, affecting folate synthesis.
  2. Interaction with Biological Membranes: The dodecyl chain may facilitate membrane penetration, enhancing bioavailability.

Data

Studies on related compounds suggest that modifications in side chains significantly affect their potency and selectivity against target enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Solubility may vary based on the length of the alkyl chain; longer chains generally increase hydrophobicity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases or acids; care should be taken during handling.
Applications

Scientific Uses

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antibiotics or anti-inflammatory agents.
  2. Biochemical Research: In studies exploring enzyme inhibition mechanisms or drug design strategies targeting bacterial infections.
  3. Material Science: Due to its unique properties, it could be used in developing surfactants or additives in polymer formulations.
Introduction: Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- as a Research Entity

Nomenclature and Structural Definition: IUPAC Conventions and Systematic Representation

The systematic IUPAC name 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide precisely defines the core structure: a benzenesulfonamide core substituted at the para position with a dodecyl chain (n-C₁₂H₂₅), where the sulfonamide nitrogen is linked to the C8 position of quinoline. Key identifiers include:

  • CAS Registry Number: 86408-27-7 [1]
  • Molecular Formula: C₂₇H₃₆N₂O₂S [1]
  • Molecular Weight: 452.65 g/mol [1]
  • Canonical SMILES: CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 [1] [5]

Structural Features:

  • Quinolin-8-yl Sulfonamide: The sulfonamide group (-S(=O)₂-NH-) bridges the quinoline and benzene rings, forming a conjugated system with potential for hydrogen bonding and metal coordination via the sulfonamide oxygen atoms and quinoline nitrogen.
  • Lipophilic Tail: The linear dodecyl chain (C12H25) appended to the 4-position of the benzenesulfonamide ring significantly enhances hydrophobicity, influencing logP and membrane permeability.
  • Planar Domains: The quinoline and benzenesulfonamide rings adopt planar or near-planar conformations, facilitating potential π-π stacking interactions within binding pockets.

Table 1: Structural and Physicochemical Parameters of 4-Dodecyl-N-(quinolin-8-yl)benzenesulfonamide

ParameterValueSource/Context
Systematic IUPAC Name4-Dodecyl-N-(quinolin-8-yl)benzenesulfonamideStandard Nomenclature
CAS RN86408-27-7Commercial Source [1]
Molecular FormulaC₂₇H₃₆N₂O₂SCommercial Source [1]
Molecular Weight452.65 g/molCommercial Source [1]
Related Compound (Core)4-Methyl-N-(quinolin-8-yl)benzenesulfonamide (CAS RN: 10304-39-9, MW: 298.36)Reference Analog [5] [8]

Historical Context and Discovery within Quinoline Sulfonamide Chemistry

The emergence of N-(quinolin-8-yl)benzenesulfonamides as bioactive scaffolds stems from targeted drug discovery efforts in the early 21st century, particularly within high-throughput screening (HTS) programs. A pivotal discovery occurred through the NIH Molecular Libraries Initiative (MLI), where HTS campaigns identified the N-(quinolin-8-yl)benzenesulfonamide core as a potent suppressor of the NF-κB signaling pathway. Crucially, this scaffold emerged as a primary hit in two distinct cell-based assays run at different screening centers:

  • IκBα Stabilization Screen: Conducted at the NIH Chemical Genomics Center using an OCI-Ly3 lymphoma cell line with a dual luciferase reporter system (PubChem AID: 445) [2].
  • NF-κB Translocation Screen: Conducted at Columbia University using human umbilical vein endothelial cells (HUVEC) monitoring TNFα-induced p65 nuclear translocation via automated imaging (PubChem AID: 438) [2].

The convergence of this core scaffold across two independent, functionally distinct assays targeting different steps within the NF-κB pathway (IκBα degradation and nuclear translocation) highlighted its significance and potential as a novel chemotype for modulating this critical disease-relevant pathway. This discovery catalyzed subsequent medicinal chemistry efforts, including the synthesis and evaluation of analogues bearing diverse substituents on the benzenesulfonamide ring, such as the introduction of the extended lipophilic dodecyl chain [2]. Parallel research explored related benzenesulfonamide-quinoline hybrids for other targets like glyoxalase I and tissue-nonspecific alkaline phosphatase (TNAP), further validating the scaffold's versatility [4] [7].

Primary Research Rationale: Carbonic Anhydrase Inhibition as a Foundational Principle

While specific data on the CA inhibition potency of 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide is not explicitly detailed in the provided sources, the research rationale for exploring benzenesulfonamide-quinoline hybrids is deeply rooted in the established pharmacology of sulfonamides as carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding motif (ZBG) that coordinates the catalytic Zn²⁺ ion within the CA active site, displacing the nucleophilic water/hydroxide ion and inhibiting the enzyme's hydration of CO₂.

The incorporation of the quinolin-8-yl group serves a dual purpose:

  • Enhanced Zinc Affinity: The quinoline nitrogen offers an additional potential coordination site for the active site zinc ion, potentially forming a bidentate interaction mode (SO₂⁻-Zn²⁺ and N(quinoline)-Zn²⁺), which could lead to higher affinity and selectivity compared to monodentate sulfonamides [6].
  • Exploiting Hydrophobic Pockets: The extended hydrophobic substituent at the para-position of the benzenesulfonamide (the dodecyl chain in this case) is strategically designed to access the hydrophobic half of the CA active site. This region varies significantly among the 15 human CA isoforms, offering a key structural handle for achieving isoform selectivity. The long alkyl chain is hypothesized to provide optimal van der Waals contacts within this pocket, particularly for isoforms like CA IX and XII, which are overexpressed in hypoxic tumors and possess distinct hydrophobic residues lining this region [6].

This structural design principle—combining the zinc-binding sulfonamide/quinoline with variable hydrophobic tails—aims to generate potent and isoform-selective CAIs targeting tumor-associated isoforms (CA IX/XII) or other therapeutically relevant isoforms, leveraging the scaffold's potential for multi-target engagement beyond CA (e.g., NF-κB, glyoxalase I) [2] [4] [6].

Core Research Domains: Antimicrobial, Anticancer, and Structure-Activity Relationship Investigations

Research on 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide and its analogs spans several therapeutic areas, with anticancer applications being the most prominent based on the provided literature.

  • Anticancer Mechanisms:
  • NF-κB Pathway Suppression: As identified in the original NIH MLI screens, derivatives within this class, including those with lipophilic substituents like the dodecyl chain, exhibit potent inhibition of NF-κB signaling. This activity manifests in cell-based assays measuring IκBα stabilization and inhibition of p65 nuclear translocation. Representative analogues (e.g., nitro-substituted derivatives) demonstrated IC₅₀ values in the low micromolar range (0.6 - 10 µM) in NF-κB-bla reporter gene assays, confirming their functional antagonism of NF-κB mediated transcription, a critical pathway in inflammation, survival, and proliferation of many cancers [2]. Table 2 summarizes key biological activities of related compounds.
  • Glyoxalase I (Glo-1) Inhibition: While not tested on the specific dodecyl derivative, structurally related 1,4-benzenesulfonamides featuring azo-linked quinoline moieties (e.g., compound 28, (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide) exhibit potent Glo-1 inhibition (IC₅₀ = 1.36 µM) [4]. Glo-1 is overexpressed in numerous cancers and is crucial for detoxifying methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Inhibiting Glo-1 leads to MG accumulation, inducing apoptosis and oxidative stress in cancer cells. The benzenesulfonamide core and the quinoline moiety are key pharmacophores in these inhibitors, suggesting potential for exploration of alkyl derivatives like the dodecyl compound against this target [4].
  • Metal Chelation & Oxidative Stress: The 8-hydroxyquinoline moiety (present in related potent Glo-1 inhibitors and metal chelators) is known for its ability to chelate transition metals like Cu²⁺ and Zn²⁺. This chelation can disrupt metal homeostasis in cancer cells, potentially generating redox-active complexes that catalyze the production of reactive oxygen species (ROS), leading to oxidative damage and cell death. The lipophilic dodecyl chain could enhance cellular uptake and potentially alter the subcellular localization of such complexes [6].
  • Antimicrobial Potential: The provided sources offer limited direct evidence for the antimicrobial activity of the dodecyl derivative. However, the broader class of 8-hydroxyquinolines and their derivatives possesses well-documented, broad-spectrum antimicrobial properties (antibacterial, antifungal, antiparasitic), often attributed to their metal ion chelating ability which disrupts essential microbial metalloenzymes or generates cytotoxic complexes. Sulfonamide-quinoline hybrids, including benzenesulfonamide derivatives, have been synthesized and evaluated for enhanced antimicrobial activity, leveraging the synergy between sulfonamide pharmacology and quinoline's metal chelation. The significant lipophilicity imparted by the dodecyl chain could potentially enhance penetration through microbial membranes, warranting investigation [6].

  • Structure-Activity Relationship (SAR) Insights: Key SAR trends derived from studies on N-(quinolin-8-yl)benzenesulfonamide analogues inform the rationale for the dodecyl derivative:

  • Hydrophobic Tail Impact: Research on NF-κB inhibitors clearly showed that lipophilic substituents (alkyl chains, substituted phenyl rings) at the benzenesulfonamide para-position are crucial for potency. While very long chains might affect solubility or pharmacokinetics, they significantly enhance membrane interaction and potentially target engagement within hydrophobic protein pockets. The dodecyl chain represents an extreme exploration of this lipophilicity principle [2].
  • Quinoline Substitution: Modification on the quinoline ring (e.g., introduction of hydroxy groups as in 8-hydroxyquinoline derivatives) profoundly impacts biological activity, particularly for targets involving metal chelation (Glo-1, metalloproteases, antimicrobial action). While the dodecyl derivative discussed here has an unsubstituted quinoline, related active compounds highlight the importance of this moiety [4] [6].
  • Sulfonamide Linkage: The -SO₂NH- linker is essential. Replacing the sulfonamide with other linkers generally abolishes or significantly reduces activity across the different target classes (CA, NF-κB, Glo-1) [2] [4] [7].

Table 2: Biological Activities of Representative N-(Quinolin-8-yl)benzenesulfonamide Derivatives

Compound Structural Feature (R on Benzenesulfonamide)Primary Target/ActivityKey Activity Data (IC₅₀/EC₅₀)Reference Context
4-Dodecyl (C12H25)NF-κB (Inferred)Specific data not providedCore scaffold activity [2]
4-(2-Nitrophenyl)NF-κB (IκBα Stabilization)EC₅₀ = 11 µM (620% Eff.)NIH Screen Analog [2]
4-(2-Nitro-4-(trifluoromethyl)phenyl)NF-κB (IκBα Stabilization)EC₅₀ = 3.6 µM (200% Eff.)NIH Screen Analog [2]
4-(2-Methyl-5-nitrophenyl)NF-κB (NF-κB-bla Reporter)IC₅₀ = 1.8 µMNIH Screen Analog [2]
(E)-4-((8-Hydroxyquinolin-5-yl)diazenyl)Glyoxalase I (Glo-1)IC₅₀ = 1.36 µMBenzenesulfonamide Derivative [4]
3,4,5-TrimethoxyTissue-Nonspecific Alkaline Phosphatase (TNAP)IC₅₀ = 190 nMQuinolinyl-Benzenesulfonamide [7]

Overarching Research Objectives and Knowledge Gaps

Current research objectives for 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide and related analogues focus on elucidating its full therapeutic potential and mechanistic underpinnings:

  • Mechanism Elucidation: Precisely defining the molecular target(s) responsible for its NF-κB inhibitory activity (e.g., direct IKK inhibition, proteasome effects, upstream kinase modulation) and confirming hypothesized CA isoform inhibition remains a primary goal. Target deconvolution studies are essential [2].
  • Isoform Selectivity Profiling: For targets like carbonic anhydrase and potentially other metalloenzymes, comprehensive profiling against a panel of human isoforms is required to determine selectivity profiles and identify potential therapeutic niches (e.g., anticancer via CA IX/XII, antiepileptic via CA VII/XIV) [3] [7].
  • Optimization of Pharmacokinetic Properties: The high lipophilicity conferred by the dodecyl chain poses significant challenges regarding aqueous solubility, oral bioavailability, and metabolic stability. Research aims to find a balance between potent target engagement (requiring hydrophobicity) and acceptable drug-like properties through structural modifications (e.g., introducing ionizable groups, exploring slightly shorter or branched chains, prodrug strategies) [1] [8].
  • In Vivo Efficacy Validation: Demonstrating proof-of-concept efficacy in relevant animal models of cancer (e.g., xenografts with constitutive NF-κB activity or Glo-1 overexpression), inflammation, or infection is a critical next step to translate in vitro potency [2] [4].
  • Exploration of Polypharmacology: Investigating whether the compound's activity arises from simultaneous modulation of multiple pathways (e.g., NF-κB suppression + CA inhibition + Glo-1 inhibition + metal chelation) and whether this offers a therapeutic advantage in complex diseases like cancer [2] [4] [6].

Key Knowledge Gaps:

  • Definitive Primary Target(s): The exact protein target(s) mediating the primary biological effects (especially NF-κB inhibition) of this specific dodecyl derivative are unknown.
  • Comprehensive CA Inhibition Data: Specific inhibition constants (Kᵢ) against relevant human CA isoforms are lacking.
  • In Vivo Data: Pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and in vivo efficacy/safety data are absent.
  • Direct Antimicrobial Studies: Experimental evidence specifically evaluating the dodecyl derivative against bacterial, fungal, or parasitic pathogens is not provided in the sources.
  • Detailed SAR Around Dodecyl Chain: Systematic comparison of the dodecyl chain's impact versus shorter alkyl chains (methyl, ethyl, butyl, octyl) or other bulky hydrophobic groups on potency, selectivity, and physicochemical properties within the same core scaffold is limited.

Properties

CAS Number

86408-27-7

Product Name

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl-

IUPAC Name

4-dodecyl-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C27H36N2O2S

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C27H36N2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-20-25(21-19-23)32(30,31)29-26-17-12-15-24-16-13-22-28-27(24)26/h12-13,15-22,29H,2-11,14H2,1H3

InChI Key

YQILURFFNKWIJC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.